molecular formula C16H12FN3O2 B11257652 2-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

2-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11257652
M. Wt: 297.28 g/mol
InChI Key: KHIDWSBELSZWCA-UHFFFAOYSA-N
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Description

2-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is an organic compound with the molecular formula C16H11FN2O3. It is a derivative of benzoic acid and phthalazinone, characterized by the presence of a fluorine atom and a phthalazinone moiety. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the following steps :

    Starting Materials: The synthesis begins with 2-fluoro-5-formylbenzoic acid and a phthalazinone derivative.

    Reaction Conditions: The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures (0°C) with the addition of triethylamine. The mixture is then warmed to room temperature and further heated to 70°C.

    Addition of Reagents: Hydrazine hydrate is added to the reaction mixture, and the pH is adjusted to acidic conditions using hydrochloric acid.

    Isolation: The product is isolated by filtration, washed with water and ethyl acetate, and dried to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted benzamides .

Scientific Research Applications

2-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It serves as a precursor in the development of drugs, particularly those targeting cancer and inflammatory diseases.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its specific structural features, such as the presence of a fluorine atom and a phthalazinone moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

2-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H12FN3O2/c17-13-8-4-3-7-12(13)15(21)18-9-14-10-5-1-2-6-11(10)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22)

InChI Key

KHIDWSBELSZWCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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